An In-Depth Technical Guide to 3-Methoxycyclohex-2-en-1-one (CAS Number: 16807-60-6)
An In-Depth Technical Guide to 3-Methoxycyclohex-2-en-1-one (CAS Number: 16807-60-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one, with the CAS number 16807-60-6, is a cyclic enone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a conjugated system with both a ketone and an enol ether, provides multiple reactive sites for various chemical transformations. This technical guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly as a building block in the synthesis of more complex molecules. While sometimes broadly categorized for use in proteomics research, its primary role appears to be that of a precursor in multi-step synthetic pathways.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 3-Methoxycyclohex-2-en-1-one are summarized in the tables below. This data is crucial for its handling, storage, and characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 16807-60-6 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 32-35 °C | [2] |
| Boiling Point | 114 °C at 19 hPa | [2] |
| Density | Approximately 1.03 g/cm³ | [2] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopy | Data for 3-Methoxycyclohex-2-en-1-one (Predicted/General) | Data for 3-Methylcyclohex-2-en-1-one (for comparison) |
| ¹H NMR | δ ~5.4 (s, 1H, vinyl H), ~3.6 (s, 3H, OCH₃), ~2.4 (m, 2H), ~2.3 (m, 2H), ~2.0 (m, 2H) | δ ~5.88 (s, 1H), ~2.34 (t, 2H), ~2.28 (t, 2H), ~2.00 (m, 2H), ~1.95 (s, 3H)[3] |
| ¹³C NMR | δ ~200 (C=O), ~178 (C-O), ~102 (C=C-O), ~37, ~30, ~22 (CH₂), ~56 (OCH₃) | δ ~199.9, ~162.9, ~126.6, ~36.9, ~30.9, ~24.5, ~22.5[3] |
| IR (cm⁻¹) | ~1650 (C=O, conjugated), ~1600 (C=C), ~1220 (C-O) | Not available |
| Mass Spec (m/z) | M⁺ at 126. Fragments from loss of OCH₃, CO. | Not available |
Synthesis and Experimental Protocols
The most common and practical synthesis of 3-Methoxycyclohex-2-en-1-one involves the O-methylation of 1,3-cyclohexanedione. 1,3-Cyclohexanedione can be synthesized from resorcinol.
Synthesis of 1,3-Cyclohexanedione from Resorcinol
This procedure involves the hydrogenation of resorcinol.
Experimental Protocol:
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In a high-pressure reactor, a solution of resorcinol in a suitable solvent (e.g., water or ethanol) is prepared.
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A hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., rhodium on alumina), is added to the solution.
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The reactor is sealed and pressurized with hydrogen gas.
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The reaction mixture is stirred at a specific temperature and pressure until the theoretical amount of hydrogen is consumed.
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After the reaction is complete, the catalyst is filtered off.
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The filtrate is then acidified (e.g., with HCl) to precipitate the 1,3-cyclohexanedione.
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The product is collected by filtration, washed, and dried.
Synthesis of 3-Methoxycyclohex-2-en-1-one from 1,3-Cyclohexanedione
This step involves the O-methylation of the enol form of 1,3-cyclohexanedione. A common method utilizes trimethyl orthoformate.
Experimental Protocol:
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1,3-cyclohexanedione is dissolved in a mixture of methanol and trimethyl orthoformate.
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A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
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The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent and excess reagents are removed under reduced pressure using a rotary evaporator.
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The resulting crude product is then purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Logical Workflow for Synthesis
Caption: Synthesis pathway of 3-Methoxycyclohex-2-en-1-one.
Applications in Research and Development
3-Methoxycyclohex-2-en-1-one is a valuable building block in organic synthesis, primarily due to its bifunctional nature.
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Michael Acceptor: The electron-withdrawing ketone group activates the double bond, making the β-carbon susceptible to nucleophilic attack in Michael additions. This allows for the introduction of a wide range of substituents at the 5-position of the cyclohexenone ring.
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Dienophile in Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems.
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Precursor to Substituted Phenols and Anisoles: The enone system can be aromatized under various conditions to yield substituted phenols or anisoles.
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Natural Product Synthesis: Cyclohexenone derivatives are common structural motifs in a variety of natural products. 3-Methoxycyclohex-2-en-1-one can serve as a starting material for the total synthesis of such compounds.[4][5]
While its application in "proteomics research" is cited by some suppliers, specific details are scarce. It is plausible that it could be used as a scaffold for developing chemical probes or affinity labels for specific proteins, but dedicated studies detailing this application are not prominent in the scientific literature.
General Experimental Workflow for a Michael Addition
Caption: General workflow for a Michael addition reaction.
Safety and Handling
3-Methoxycyclohex-2-en-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
3-Methoxycyclohex-2-en-1-one is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the construction of complex molecular architectures, making it a useful tool for researchers in synthetic chemistry and drug discovery. While its direct biological applications are not well-documented, its role as a synthetic building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in its effective utilization.
References
- 1. 3-Methoxycyclohex-2-en-1-one | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]




